

3-(1H-pyrrol-1-yl)pyridine spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-(1H-pyrrol-1-yl)pyridine

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An In-depth Technical Guide for the Spectroscopic Characterization of **3-(1H-pyrrol-1-yl)pyridine**

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **3-(1H-pyrrol-1-yl)pyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the analytical techniques essential for structural elucidation and purity assessment. We delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we present the theoretical underpinnings, predicted data based on structural analysis, and rigorous, field-proven experimental protocols. The objective is to equip scientists with the necessary knowledge to confidently identify and characterize this specific N-arylpiperidine derivative. While consolidated experimental spectra for **3-(1H-pyrrol-1-yl)pyridine** are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Overview

3-(1H-pyrrol-1-yl)pyridine consists of a pyridine ring substituted at the 3-position with a pyrrole ring via a nitrogen-carbon bond. This arrangement creates a unique electronic

environment due to the interplay between the electron-deficient pyridine ring and the electron-rich pyrrole ring, influencing its chemical reactivity and spectroscopic properties.

- Molecular Formula: C₉H₈N₂
- Molecular Weight: 144.18 g/mol [\[1\]](#)
- Common Name: 3-(1-pyrrolyl)pyridine

Caption: Molecular structure of **3-(1H-pyrrol-1-yl)pyridine** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific isomeric structure of **3-(1H-pyrrol-1-yl)pyridine**. The chemical shifts (δ) and coupling patterns of the protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environments.

¹H NMR Spectroscopy

Expertise & Experience: The electron-withdrawing nature of the pyridine nitrogen causes protons on the pyridine ring to be deshielded, shifting them downfield compared to benzene. Conversely, the electron-rich pyrrole ring shields its protons, shifting them upfield. The connection at the 3-position of the pyridine ring results in a distinct set of four aromatic protons on that ring and four on the pyrrole ring, each with unique chemical shifts and coupling constants. The α -protons (H_{2'}, H_{5'}) of the pyrrole ring typically appear as a triplet, as do the β -protons (H_{3'}, H_{4'}), a characteristic feature of N-substituted pyrroles.[\[2\]](#)

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Pyridine Ring) | Assignment (Pyrrole Ring) |
|------------------------------------|------------------------|-------------------------------|--------------------------------|
| ~ 8.7 - 8.9 | Doublet of Doublets | H-2 | |
| ~ 8.5 - 8.6 | Doublet of Doublets | H-6 | |
| ~ 7.7 - 7.9 | Doublet of Triplets | H-4 | |
| ~ 7.3 - 7.4 | Doublet of Doublets | H-5 | |
| ~ 7.1 - 7.2 | Triplet | | α -Protons (H-2', H-5') |

| ~ 6.3 - 6.4 | Triplet | | β -Protons (H-3', H-4') |

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration. For comparison, the related isomer 4-(2,5-dimethyl-pyrrol-1-yl)pyridine shows pyridine protons at δ 8.50 and 7.30 ppm and pyrrole protons at δ 5.71 ppm.[\[3\]](#)

¹³C NMR Spectroscopy

Expertise & Experience: In the ¹³C NMR spectrum, carbons of the pyridine ring are generally downfield relative to benzene, with C2, C6, and C4 being the most deshielded. The carbons of the pyrrole ring are upfield, with the α -carbons (C2', C5') appearing at a lower field than the β -carbons (C3', C4') due to their proximity to the nitrogen atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment (Pyridine Ring) | Assignment (Pyrrole Ring) |
|---------------------------------|----------------------------|--------------------------------|
| ~ 148 - 150 | C-2, C-6 | |
| ~ 138 - 140 | C-3 (ipso-carbon) | |
| ~ 135 - 137 | C-4 | |
| ~ 123 - 125 | C-5 | |
| ~ 120 - 122 | | α -Carbons (C-2', C-5') |

| ~ 110 - 112 | | β -Carbons (C-3', C-4') |

Note: Predicted values based on additive rules and data from similar structures.[\[4\]](#)

Experimental Protocol: NMR Spectrum Acquisition

Trustworthiness: This protocol ensures reproducibility and high-quality data by specifying precise sample preparation, instrument parameters, and internal standards.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-(1H-pyrrol-1-yl)pyridine**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Cap the NMR tube and vortex gently to ensure a homogeneous solution.
- Instrument Setup (e.g., 500 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range (e.g., 0-10 ppm).
 - Use a standard 90° pulse sequence.
 - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Set a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.

- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C channel.
 - Set the spectral width to cover the expected range (e.g., 0-160 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks in the ^1H spectrum and pick peaks for both spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy identifies the functional groups and bond vibrations within the molecule. For **3-(1H-pyrrol-1-yl)pyridine**, we expect to see characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching from both heterocyclic rings, and C-N stretching. The out-of-plane C-H bending bands in the fingerprint region (below 1000 cm^{-1}) are particularly useful for confirming the substitution pattern.[\[5\]](#)

Key FT-IR Absorption Bands

| Wavenumber (cm ⁻¹) | Description of Vibration | Ring of Origin |
|--------------------------------|--------------------------------|------------------------|
| 3150 - 3000 | Aromatic C-H stretching | Pyridine & Pyrrole |
| 1600 - 1450 | C=C and C=N ring stretching | Pyridine & Pyrrole |
| 1380 - 1350 | C-N stretching (Aryl-N) | Both (linkage) |
| ~ 750 - 850 | C-H out-of-plane bending (OOP) | Pyridine (meta-subst.) |

| ~ 740 | C-H out-of-plane bending (OOP) | Pyrrole |

Note: The absence of a broad N-H stretching band around 3300-3400 cm⁻¹ confirms the substitution on the pyrrole nitrogen.[6]

Experimental Protocol: FT-IR Spectrum Acquisition (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a rapid and reliable method that requires minimal sample preparation and provides high-quality, reproducible spectra.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
- Sample Application:
 - If the sample is a solid, place a small amount directly onto the center of the ATR crystal.
 - Use the pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
- Data Acquisition:

- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The standard mid-IR range of 4000-400 cm^{-1} is typically used.
- Data Processing:
 - The software will automatically perform the background subtraction.
 - Perform an ATR correction if necessary, although modern software often does this automatically.
 - Label the significant peaks corresponding to the key functional groups.



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Caption: Experimental workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. Under Electron Ionization (EI), we expect to see a strong molecular ion peak (M^{+}) corresponding to the molecular weight (144.18). The fragmentation pattern will be dictated by the stability of the heterocyclic rings. Common fragmentation pathways include the loss of HCN from either ring and cleavage of the C-N bond connecting the two rings.

Major Mass Spectrometry Fragments (Predicted, EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |
|----------------------------|--------------------|---|
| 144 | High | $[\text{C}_9\text{H}_8\text{N}_2]^{+}\cdot$ (Molecular Ion, $\text{M}^{+}\cdot$) |
| 117 | Moderate | $[\text{M} - \text{HCN}]^{+}\cdot$ |
| 78 | Moderate | $[\text{C}_5\text{H}_4\text{N}]^{+}$ (Pyridyl cation) |

| 66 | Moderate | $[\text{C}_4\text{H}_4\text{N}]^{+}$ (Pyrrolyl cation) |

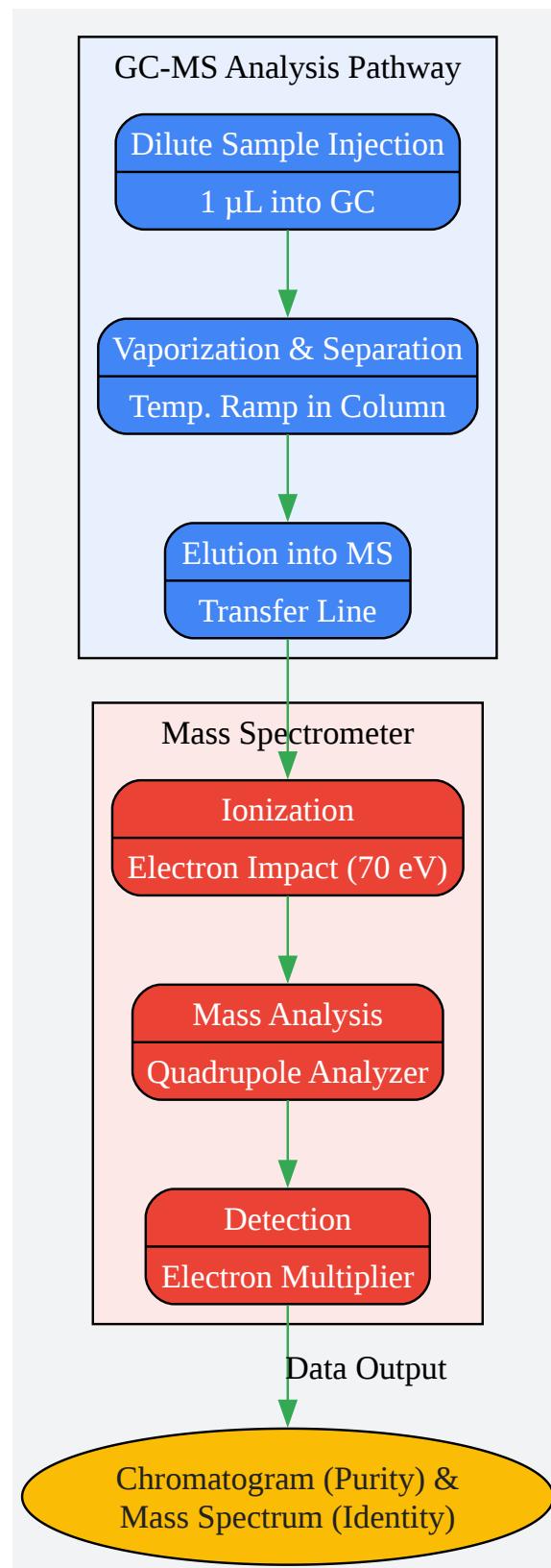
Note: The relative intensities are predictions. The molecular ion is expected to be quite stable and thus one of the most abundant peaks.

Experimental Protocol: GC-MS Analysis

Trustworthiness: Coupling Gas Chromatography (GC) with a Mass Spectrometer (MS) is the gold standard for separating a compound from a mixture and obtaining a clean mass spectrum. This protocol ensures the validation of both purity (via retention time) and identity (via mass spectrum).

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Method Setup:
 - Injector: Set to a temperature that ensures rapid vaporization without decomposition (e.g., 250 °C). Use a split mode (e.g., 50:1) to avoid overloading the column.
 - Column: Use a standard non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This separates components based on boiling point.

- Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).
- MS Method Setup:
 - Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature to ~230 °C.
 - Analyzer: Set the mass range to scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 200 amu).
- Acquisition & Analysis:
 - Inject 1 µL of the sample.
 - Acquire the data.
 - Analyze the resulting chromatogram. The peak corresponding to **3-(1H-pyrrol-1-yl)pyridine** should be sharp and symmetrical.
 - Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.



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Caption: Logical flow of a GC-MS experiment for compound identification.

Conclusion

The structural characterization of **3-(1H-pyrrol-1-yl)pyridine** is unequivocally achieved through a synergistic application of NMR, FT-IR, and MS. ^1H and ^{13}C NMR provide the definitive connectivity and isomeric identity. FT-IR confirms the presence of the key aromatic functional groups and the N-substituted nature of the pyrrole ring. Finally, GC-MS validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and predictive data outlined in this guide constitute a self-validating system for the comprehensive analysis of this compound, ensuring high confidence in its identity and purity for any research or development application.

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